N-(3-Trifluoromethyl-phenyl)-succinamic acid
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Overview
Description
N-(3-Trifluoromethyl-phenyl)-succinamic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a succinamic acid moiety
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to interact with various proteins and enzymes in the body .
Mode of Action
The trifluoromethyl group is often used in medicinal chemistry due to its ability to form strong bonds with its targets, enhancing the stability and potency of the drug .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been associated with various biochemical pathways, including those involved in inflammation and pain signaling .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of drugs, potentially improving their bioavailability .
Result of Action
Compounds with a trifluoromethyl group have been associated with various biological activities, including anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of N-(3-Trifluoromethyl-phenyl)-succinamic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trifluoromethyl-phenyl)-succinamic acid typically involves the reaction of 3-trifluoromethyl aniline with succinic anhydride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Reaction of 3-Trifluoromethyl aniline with Succinic Anhydride:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Trifluoromethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The amide bond can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted phenolic compounds.
Reduction: Formation of this compound derivatives with reduced amide bonds.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3-Trifluoromethyl-phenyl)-succinamic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Trifluoromethyl-phenyl)-succinamic acid
- N-(2-Trifluoromethyl-phenyl)-succinamic acid
- N-(3-Trifluoromethyl-phenyl)-glutamic acid
Uniqueness
N-(3-Trifluoromethyl-phenyl)-succinamic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-3,6H,4-5H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBAUUCITWNACL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308427 |
Source
|
Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15386-93-3 |
Source
|
Record name | NSC203940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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